3-Aminobenzofuran-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
163079-28-5 |
|---|---|
Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-amino-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C9H7NO2/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H,10H2 |
InChI Key |
BTUVZABWGHCEMW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(O2)C=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Aminobenzofuran 2 Carbaldehyde and Its Advanced Precursors/analogues
Direct Synthetic Routes to 3-Aminobenzofuran-2-carbaldehyde
The direct synthesis of this compound and its isomers, such as 2-amino-3-formylbenzofuran, involves sophisticated chemical strategies that construct the heterocyclic core and install the required functional groups in a controlled manner.
Cyclization Strategies for the Benzofuran (B130515) Core Formation
The formation of the benzofuran ring is the critical step in these syntheses. A notable approach is the palladium-catalyzed cycloisomerization of 2-(cyanomethyl)phenyl esters. nih.govrsc.org This method involves the intramolecular cyclization of the ester onto the nitrile group, which is a challenging transformation. rsc.org Another powerful strategy is the reaction of 2-hydroxybenzonitriles with 2-bromoacetophenones, mediated by a base, which leads to the formation of 3-amino-2-aroyl benzofurans in a one-pot process. nih.govacs.orgnih.gov This reaction proceeds rapidly at room temperature, forming both a C-C and a C-O bond. nih.govnih.gov
Furthermore, tandem or cascade reactions provide an efficient route to the benzofuran core. For instance, a DMAP-mediated tandem cyclization involving ortho-hydroxy α-aminosulfones has been developed to produce 3-aminobenzofuran derivatives. mdpi.comnih.gov Similarly, a tandem SNAr-cyclocondensation of fluorinated benzonitriles with α-hydroxycarbonyl compounds using DBU as a base yields polyfluorinated 3-aminobenzofurans. nih.gov
Introduction of Amino and Carbaldehyde Functionalities at Positions 3 and 2
The introduction of the amino and carbaldehyde groups is typically integrated into the cyclization process. In the palladium-catalyzed cycloisomerization of 2-(cyanomethyl)phenyl esters, the cyano group serves as the precursor to the amino group at the 2-position, while the ester moiety dictates the acyl group at the 3-position. By using a formate (B1220265) ester, the 3-formyl functionality can be directly installed, yielding 2-amino-3-formylbenzofuran. rsc.org
In the base-mediated synthesis from 2-hydroxybenzonitriles, the nitrile group is the source of the 3-amino group, and the aroyl group from the 2-bromoacetophenone (B140003) is installed at the 2-position. nih.govacs.orgnih.gov While this method typically yields 2-aroyl derivatives, it establishes the core 3-aminobenzofuran structure. A different strategy involves the rearrangement of 2-hydroxychalcones, which can selectively produce 3-formylbenzofurans under specific acidic conditions, although this route does not inherently install the amino group. nih.gov
Synthesis of 3-Aminobenzofuran Scaffolds as Precursors
The synthesis of substituted 3-aminobenzofuran scaffolds provides versatile precursors that can be further modified to obtain the target carbaldehyde. These methods often employ transition-metal catalysis, base-mediated transformations, or elegant cascade reactions.
Transition-Metal-Catalyzed Approaches (e.g., Palladium, Copper, Rhodium)
Transition metals play a pivotal role in the synthesis of the 3-aminobenzofuran framework.
Palladium: Palladium catalysts, particularly Pd(OAc)₂, are effective for the cycloisomerization of 2-(cyanomethyl)phenyl esters to form 3-acyl-2-aminobenzofurans. nih.govrsc.org This reaction proceeds via cleavage of an acyl-oxygen bond and intramolecular oxyacylation of the cyano group. rsc.org Palladium is also used in Sonogashira coupling reactions between iodophenols and terminal alkynes, followed by intramolecular cyclization, to yield benzofuran derivatives. nih.gov
Copper: Copper catalysts are utilized in several synthetic routes. A one-pot synthesis of 3-aminobenzofurans has been achieved using CuI in a deep eutectic solvent. mdpi.com Moreover, a Cs₂CO₃-mediated synthesis of 3-amino-2-aroyl benzofurans can be followed by a tunable, base- and ligand-free copper-catalyzed N-arylation using arylboronic acids. nih.govacs.orgnih.gov
Rhodium: Rhodium catalysis has been employed for the synthesis of 2,3-dihydrobenzofuran (B1216630) analogues through C-H activation and [3+2] annulation of N-phenoxy amides with alkynes. nih.gov These dihydrobenzofurans are valuable precursors to fully aromatic benzofurans.
| Metal Catalyst | Reaction Type | Starting Materials | Product Type | Reference |
|---|---|---|---|---|
| Palladium (Pd(OAc)₂) | Cycloisomerization | 2-(cyanomethyl)phenyl esters | 3-Acyl-2-aminobenzofurans | nih.gov, rsc.org |
| Copper (CuI) | One-pot cyclization | ortho-Hydroxy α-aminosulfones | 3-Aminobenzofuran derivatives | mdpi.com |
| Copper | N-Arylation | 3-Amino-2-aroyl benzofurans, Arylboronic acids | N-Aryl-3-aminobenzofurans | nih.gov, acs.org, nih.gov |
| Rhodium | C-H Activation / [3+2] Annulation | N-phenoxy amides, Alkynes | 2,3-Dihydrobenzofuran analogues | nih.gov |
Base-Mediated Synthetic Transformations (e.g., Cs₂CO₃-catalyzed routes)
Base-mediated reactions offer efficient, often metal-free, pathways to 3-aminobenzofuran scaffolds.
Cesium Carbonate (Cs₂CO₃): The combination of Cs₂CO₃ in dimethylformamide (DMF) is highly effective for the rapid, room-temperature synthesis of 3-amino-2-aroyl benzofuran derivatives from 2-hydroxybenzonitriles and 2-bromoacetophenones. nih.govacs.orgnih.gov The high solubility and minimal ion pairing of Cs₂CO₃ in DMF, known as the "cesium effect," contribute to its exceptional reactivity. nih.gov This method is efficient, with reaction times as short as 10-20 minutes, and is suitable for gram-scale synthesis. nih.govnih.gov
Other Bases: 4-Dimethylaminopyridine (B28879) (DMAP) has been used to mediate a tandem cyclization reaction of ortho-hydroxy α-aminosulfones to form aminobenzofuran derivatives. mdpi.comnih.gov A base-mediated [3+2] annulation of N-phenoxy amides with gem-difluoroalkenes has also been developed to access 2-aminobenzofuran derivatives. rsc.orgrsc.org
| Base | Reaction Type | Starting Materials | Product Type | Reference |
|---|---|---|---|---|
| Cs₂CO₃ | One-pot C-C and C-O bond formation | 2-Hydroxybenzonitriles, 2-Bromoacetophenones | 3-Amino-2-aroyl benzofurans | nih.gov, acs.org, nih.gov |
| DMAP | Tandem Cyclization | ortho-Hydroxy α-aminosulfones, Bromo-diones | Aminobenzofuran spiro-derivatives | mdpi.com, nih.gov |
| Various Bases | [3+2] Annulation | N-Phenoxy amides, gem-Difluoroalkenes | 2-Aminobenzofuran derivatives | rsc.org, rsc.org |
Cascade and Tandem Cyclization Protocols
Cascade and tandem reactions are highly atom-economical and efficient strategies for constructing complex molecules like 3-aminobenzofurans from simple starting materials in a single operation.
An efficient cascade cyclization strategy using DMAP as a mediator allows for the synthesis of aminobenzofuran spiroindanone and spirobarbituric acid derivatives from ortho-hydroxy α-aminosulfones. mdpi.comnih.govresearchgate.net This protocol demonstrates high yields and scalability. mdpi.comnih.gov
Another approach involves a tandem A³ coupling (aldehyde-alkyne-amine) followed by a cycloisomerization sequence, co-catalyzed by CuCl/Cu(OTf)₂, to produce 3-aminobenzofurans. researchgate.net Radical cascade cyclizations have also been developed, for example, to synthesize tricyclic benzofuran derivatives from propargyl iodophenol derivatives. aalto.fi Additionally, a tandem SNAr-cyclocondensation reaction provides access to fluorinated 3-aminobenzofurans. nih.gov These multi-step, one-pot processes represent the forefront of efficient heterocyclic synthesis.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecular architectures, including 3-aminobenzofuran derivatives, from simple starting materials in a single synthetic operation. jmchemsci.comresearchgate.net These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. jmchemsci.com
A notable example involves a one-pot, three-component reaction for the synthesis of 3-aminobenzofurans. This strategy has been successfully employed using a copper iodide (CuI) catalyst in a deep eutectic solvent (DES). researchgate.net Another approach utilizes the reaction of salicylaldehydes, secondary amines, and nonactivated alkynes catalyzed by copper(I) oxide nanoparticles under solvent-free conditions.
The Biginelli reaction, a classic MCR, has been adapted for the synthesis of dihydropyrimidinone (DHPM) derivatives, showcasing the versatility of MCRs in creating diverse heterocyclic systems. jmchemsci.com Researchers have also developed palladium-catalyzed three-component reactions for the synthesis of α-arylglycine derivatives, which are structurally related to the aminobenzofuran core. researchgate.net These methods often involve the in situ generation of reactive imine species, providing a flexible route to the target scaffolds. researchgate.net The use of green media, such as ethanol/water mixtures, and mild reaction conditions further enhances the appeal of MCR strategies. nih.gov
Optimization of Reaction Conditions and Process Development
The efficiency and selectivity of synthetic routes to this compound and its analogues are highly dependent on the careful optimization of reaction parameters.
Solvent Effects and Selection in Synthetic Protocols
The choice of solvent plays a critical role in the outcome of synthetic transformations. For the synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy, dimethylformamide (DMF) at 80 °C was found to be a suitable solvent, allowing the reaction to proceed smoothly within 2-3 hours. nih.gov Boiling tetrahydrofuran (B95107) (THF) also proved effective. nih.gov In the context of microwave-assisted synthesis of benzofuran-3(2H)-ones, a variety of solvents were screened, with a mixture of methanol (B129727) and DMF being investigated. researchgate.net The use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol, has been explored as an environmentally benign alternative to conventional volatile organic solvents. researchgate.net These solvents can act as both the reaction medium and, in some cases, as a catalyst, offering advantages in terms of ease of use and reduced environmental impact. researchgate.net
Catalyst and Reagent Screening for Efficiency and Selectivity
The selection of an appropriate catalyst and reagents is paramount for achieving high yields and selectivity. In the synthesis of 3-aminobenzofuran derivatives, a variety of catalysts have been investigated. Copper-based catalysts, such as copper iodide (CuI) and copper(I) oxide nanoparticles, have proven effective in facilitating the cyclization reactions. researchgate.netnih.gov For instance, a Cu-functionalized MIL-101(Cr) has been utilized as a reusable heterogeneous catalyst for the synthesis of propargylamines and benzofurans. nih.gov The screening of different bases, such as 4-dimethylaminopyridine (DMAP), sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), revealed that Cs₂CO₃ provided the highest yield for a particular benzofuran synthesis. nih.gov
In the development of fluorinated 3-aminobenzofurans, various α-hydroxy carbonyl compounds, including methyl glycolate, hydroxyacetone, and hydroxyacetophenones, were employed as nucleophilic reagents. nih.gov For the synthesis of 3-aminobenzo[b]thiophenes, a related heterocyclic system, triethylamine (B128534) was used as a base in dimethyl sulfoxide (B87167) (DMSO). rsc.org
Table 1: Catalyst and Base Screening for Benzofuran Synthesis
| Entry | Catalyst | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | MIL-101(Cr)-SB-Cu (15 mg) | DMAP (0.5) | Solvent-Free | 100 | High | nih.gov |
| 2 | - | Na₂CO₃ | - | - | 26 | nih.gov |
| 3 | - | K₂CO₃ | - | - | 67 | nih.gov |
| 4 | - | Cs₂CO₃ | - | - | 81 | nih.gov |
| 5 | CuI | - | Deep Eutectic Solvent | 80 | 70-91 | researchgate.net |
Green Chemistry Aspects in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of 3-aminobenzofuran derivatives to minimize environmental impact. A key focus is the use of environmentally benign solvents and reaction conditions.
Solvent-free reaction conditions have been successfully applied in the synthesis of propargylamines and benzofurans using a heterogeneous copper catalyst. nih.gov This approach eliminates the need for volatile organic solvents, reducing waste and potential environmental contamination. Deep eutectic solvents (DES), composed of components like choline chloride and ethylene glycol, are being explored as green alternatives to traditional solvents. researchgate.net They are non-evaporative, easy to handle, and can facilitate high yields in the synthesis of 3-aminobenzofurans. researchgate.net
Microwave-assisted synthesis has emerged as a powerful green chemistry tool, offering rapid reaction times and improved energy efficiency. researchgate.netrsc.orgnih.govmdpi.com This technique has been successfully used to synthesize 3-amino-2,3-dihydrobenzofuran flavonoid derivatives and 3-aminobenzo[b]thiophenes. rsc.orgnih.gov For instance, irradiating 2-halobenzonitriles and methyl thioglycolate with microwaves in the presence of triethylamine in DMSO at 130 °C provides rapid access to 3-aminobenzo[b]thiophenes in high yields. rsc.org The use of water as a solvent, often in combination with other green solvents like ethanol, is another hallmark of green synthetic protocols. nih.gov
Scalability Studies for Gram-Scale Synthesis
The ability to scale up a synthetic procedure from the laboratory bench to a larger, gram-scale production is a critical consideration for the practical application of a synthetic method, particularly in the context of drug development. Several studies have demonstrated the successful gram-scale synthesis of 3-aminobenzofuran derivatives and their precursors.
One protocol highlights the scalability of a DMAP-mediated tandem cyclization reaction for producing aminobenzofuran spiroindanone and spirobarbituric acid derivatives, achieving high yields even at the gram scale. nih.gov Another sustainable method using a Cu-functionalized MIL-101(Cr) catalyst under solvent-free conditions also reported a good yield of 82% in a gram-scale synthesis. nih.gov The development of a microwave-assisted, asymmetric synthesis of 3-amino-2,3-dihydrobenzofuran flavonoid derivatives also suggests a route that can provide ready access to these scaffolds in significant quantities. nih.gov These examples underscore the potential for the efficient and larger-scale production of these important heterocyclic compounds.
Reactivity and Chemical Transformations of 3 Aminobenzofuran 2 Carbaldehyde
Reactions Involving the Amino Group at Position 3
The amino group at the 3-position of the benzofuran (B130515) ring behaves as a typical aromatic amine, participating in various nucleophilic substitution and condensation reactions.
N-Arylation and N-Alkylation Reactions
The nitrogen atom of the amino group can be functionalized through the formation of new carbon-nitrogen bonds with aryl and alkyl groups.
N-Arylation: The introduction of an aryl group onto the amino function can be achieved through transition metal-catalyzed cross-coupling reactions. Prominent among these are the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.orglibretexts.org In a typical Buchwald-Hartwig reaction, an aryl halide (or triflate) is coupled with the amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org The Ullmann condensation offers an alternative, often using a copper catalyst, and may require higher reaction temperatures. wikipedia.orgmdpi.comorganic-chemistry.org These methods provide access to a variety of N-aryl-3-aminobenzofuran-2-carbaldehyde derivatives.
A related copper-catalyzed N-arylation, the Chan-Lam coupling, utilizes arylboronic acids as the arylating agent and can often be performed under milder, aerobic conditions. nih.gov
| Reaction | Typical Reagents and Conditions | Product Type |
| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligand (e.g., XPhos, BINAP), base (e.g., NaOtBu, Cs₂CO₃), inert solvent (e.g., toluene, dioxane) | N-Aryl-3-aminobenzofuran-2-carbaldehyde |
| Ullmann Condensation | Aryl halide, Cu catalyst (e.g., CuI, Cu₂O), ligand (e.g., phenanthroline), base (e.g., K₂CO₃, KOH), polar solvent (e.g., DMF, NMP), elevated temperatures | N-Aryl-3-aminobenzofuran-2-carbaldehyde |
| Chan-Lam Coupling | Arylboronic acid, Cu catalyst (e.g., Cu(OAc)₂), base (e.g., pyridine, Et₃N), often in the presence of air | N-Aryl-3-aminobenzofuran-2-carbaldehyde |
N-Alkylation: The amino group can also undergo N-alkylation with various alkylating agents, such as alkyl halides. These reactions are typically carried out in the presence of a base to deprotonate the amine, enhancing its nucleophilicity. researchgate.netstackexchange.comnih.gov The choice of base and solvent is crucial to control the degree of alkylation and prevent side reactions. For instance, the use of a mild base like cesium carbonate in a polar aprotic solvent such as DMF can promote selective mono-N-alkylation of primary aromatic amines. researchgate.net
| Alkylating Agent | Typical Base | Solvent | Product |
| Alkyl Halide (R-X) | Cs₂CO₃, K₂CO₃, NaH | DMF, THF, Acetonitrile | N-Alkyl-3-aminobenzofuran-2-carbaldehyde |
| Benzyl Halide | K₂CO₃ | Acetonitrile | N-Benzyl-3-aminobenzofuran-2-carbaldehyde |
Condensation Reactions (e.g., Schiff Base Formation)
The primary amino group of 3-aminobenzofuran-2-carbaldehyde readily condenses with aldehydes and ketones to form Schiff bases (imines). derpharmachemica.comarabjchem.orgresearchgate.netscribd.com This reaction typically proceeds under acidic or basic catalysis, or simply upon heating with the carbonyl compound, often with azeotropic removal of water to drive the equilibrium towards the product. The resulting imine, with the general structure (benzofuran)-N=CHR, can be a stable compound or a reactive intermediate for further transformations.
The condensation with aromatic aldehydes, for example, is a common method to produce highly conjugated systems. mdpi.com
| Carbonyl Compound | Reaction Conditions | Product (Schiff Base) |
| Aromatic Aldehyde (Ar-CHO) | Ethanol, reflux, catalytic acetic acid | 3-(((E)-Arylmethylene)amino)benzofuran-2-carbaldehyde |
| Aliphatic Aldehyde (R-CHO) | Toluene, reflux, Dean-Stark trap | 3-(((E)-Alkylidene)amino)benzofuran-2-carbaldehyde |
| Ketone (R₂C=O) | Toluene, reflux, p-toluenesulfonic acid | 3-((Alkylidene)amino)benzofuran-2-carbaldehyde |
Reactions Involving the Carbaldehyde Group at Position 2
The carbaldehyde group is a site of rich chemical reactivity, susceptible to both oxidation and reduction, as well as nucleophilic attack.
Oxidations and Reductions of the Aldehyde Moiety
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using a variety of oxidizing agents. Mild conditions are preferable to avoid degradation of the benzofuran ring system. Reagents such as pyridinium (B92312) chlorochromate (PCC) in combination with a co-oxidant like periodic acid (H₅IO₆) can be effective. researchgate.netfigshare.com Other common oxidizing agents for aldehydes include potassium permanganate (B83412) (KMnO₄) under controlled pH and silver oxide (Ag₂O). The product of this reaction is 3-aminobenzofuran-2-carboxylic acid.
Reduction: The aldehyde can be selectively reduced to a primary alcohol, (3-aminobenzofuran-2-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. mdpi.com This reaction is generally high-yielding and proceeds under mild conditions. Lithium aluminum hydride (LiAlH₄) can also be used but is a much stronger reducing agent and requires anhydrous conditions.
| Transformation | Reagent(s) | Solvent | Product |
| Oxidation | PCC, H₅IO₆ | Dichloromethane | 3-Aminobenzofuran-2-carboxylic acid |
| Oxidation | Ag₂O | Aqueous Ethanol | 3-Aminobenzofuran-2-carboxylic acid |
| Reduction | NaBH₄ | Methanol/Ethanol | (3-Aminobenzofuran-2-yl)methanol |
| Reduction | LiAlH₄ | Diethyl ether/THF | (3-Aminobenzofuran-2-yl)methanol |
Nucleophilic Additions and Further Condensations
The electrophilic carbon of the carbaldehyde group is susceptible to attack by a wide range of nucleophiles.
Grignard Reaction: The addition of Grignard reagents (RMgX) to the aldehyde group, followed by an acidic workup, yields secondary alcohols. masterorganicchemistry.comsigmaaldrich.com This reaction is a powerful tool for carbon-carbon bond formation, allowing the introduction of various alkyl, vinyl, or aryl groups at the 2-position of the benzofuran core.
Condensation Reactions: The aldehyde can participate in various condensation reactions. For instance, the Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or diethyl malonate) in the presence of a weak base like piperidine (B6355638) or an amine salt. This reaction leads to the formation of a new carbon-carbon double bond.
Cycloaddition and Annulation Reactions with this compound Derivatives (e.g., Aza-[3+3] Cycloaddition)
The bifunctional nature of this compound and its derivatives makes them excellent substrates for cycloaddition and annulation reactions, leading to the formation of fused polycyclic heterocyclic systems. For example, derivatives of this compound can participate in reactions like the aza-Diels-Alder reaction, which is a powerful method for constructing nitrogen-containing six-membered rings. wikipedia.orgnih.govbuchler-gmbh.com
A particularly relevant transformation is the synthesis of quinoline-fused systems. The condensation of this compound with compounds containing an active methylene group adjacent to a carbonyl, followed by intramolecular cyclization, can lead to the formation of benzofuro[3,2-c]quinoline derivatives. This type of reaction, often falling under the umbrella of Friedländer annulation, provides a direct route to complex, fused aromatic systems. For instance, reacting this compound with a ketone having α-hydrogens in the presence of a base or acid catalyst can initiate a sequence of condensation and cyclization to yield the corresponding fused quinoline (B57606).
Furthermore, aza-[3+3] annulation strategies, which involve the reaction of a three-atom aza-component with a three-atom carbon component, can be envisaged for the synthesis of six-membered nitrogen heterocycles. Derivatives of this compound could potentially serve as the three-atom component in such annulations, providing a pathway to novel fused pyridinyl systems.
| Reaction Type | Reactant(s) with this compound | Product Class |
| Friedländer Annulation | Ketones with α-hydrogens (e.g., cyclohexanone) | Benzofuro[3,2-c]quinolines |
| Aza-Diels-Alder | Dienes (after conversion of aldehyde to imine) | Fused Pyridines |
| Aza-[3+3] Annulation | Vinylogous amides or enamines | Fused Pyridines |
Derivatization for Enhanced Structural Complexity (e.g., Spiroindanone and Spirobarbituric Acid Derivatives)
The strategic functionalization of this compound and its precursors is a powerful approach to building complex molecular frameworks, particularly spirocyclic systems. Spiro compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid structures and three-dimensional shapes.
An efficient cascade cyclization strategy has been developed for the synthesis of aminobenzofuran spiroindanone and spirobarbituric acid derivatives. wikipedia.orgnih.gov This method utilizes ortho-hydroxy α-aminosulfones as precursors to the 3-aminobenzofuran core. The reaction proceeds by reacting the ortho-hydroxy α-aminosulfone with either 2-bromo-1,3-indandione or 5-bromo-1,3-dimethylbarbituric acid. nih.gov This tandem cyclization reaction, mediated by a base, leads to the formation of the desired spiro compounds with high efficiency. nih.gov For instance, the synthesis of aminobenzofuran spiroindanone derivatives has been achieved with yields exceeding 95%, while spirobarbituric acid derivatives have been obtained in yields greater than 85%. nih.gov This protocol is noted for its broad substrate versatility and can be scaled up to the gram scale. nih.gov
The resulting spiro[benzofuran-2,3'-indoline] and related spiro[benzofuran-2,5'-pyrimidine] derivatives are classes of compounds with potential applications in various fields. The synthesis of functionalized spiro[1-benzofuran-2,5'-pyrimidine] derivatives has been accomplished through the reaction of 5-arylidenebarbituric acids with dimedone adducts in the presence of N-bromosuccinimide. acs.orgacs.org While not directly starting from this compound, these syntheses illustrate the accessibility of spirobarbituric acid-like structures fused to a benzofuran core.
The table below summarizes examples of reagents used in the synthesis of spiro derivatives from aminobenzofuran precursors.
| Precursor | Reagent | Resulting Spiro Derivative | Reference |
| ortho-Hydroxy α-aminosulfones | 2-Bromo-1,3-indandione | Aminobenzofuran spiroindanone | nih.gov |
| ortho-Hydroxy α-aminosulfones | 5-Bromo-1,3-dimethylbarbituric acid | Aminobenzofuran spirobarbituric acid | nih.gov |
Rearrangement and Cleavage Reactions (e.g., 1,2-Wittig rearrangement, C-N bond cleavage)
The 3-aminobenzofuran scaffold can undergo various rearrangement and cleavage reactions, demonstrating its dynamic chemical nature. These transformations can lead to significant alterations of the heterocyclic core, providing access to different classes of compounds.
Aza-Claisen Rearrangement: An N-heterocyclic carbene (NHC) catalyzed enantioselective functionalization of 3-aminobenzofurans at the C2-position has been reported, proceeding through an aza-Claisen rearrangement. acs.orgacs.org In this reaction, the 3-aminobenzofuran is coupled with a 2-bromoenal. The process involves the formation of a chiral α,β-unsaturated acylazolium intermediate which then undergoes the aza-Claisen rearrangement. acs.orgacs.org This reaction ultimately leads to the formation of δ-amino acid derivatives after a subsequent ring-opening of a dihydropyridinone intermediate. acs.orgacs.org This demonstrates a sophisticated rearrangement pathway that functionalizes the C2-position of the 3-aminobenzofuran ring.
C-N Bond Cleavage: While not a direct reaction of this compound, related systems exhibit C-N bond cleavage. A C-H bond cleavage-enabled aerobic ring-opening reaction has been observed for 2-aminobenzofuran-3(2H)-ones, which can be formed in situ. researchgate.netrsc.org These semicyclic N,O-acetals undergo an amine-initiated C-H bond hydroxylation in the presence of air, leading to a ring-opening of the furanone ring and cleavage of the C-N bond to yield o-hydroxyaryl glyoxylamides. researchgate.netrsc.org This type of reaction highlights the potential for the cleavage of the amino-substituted heterocyclic ring under specific oxidative conditions.
1,2-Wittig Rearrangement: The 1,2-Wittig rearrangement is a well-known transformation of ethers into alcohols, proceeding through a base-mediated reaction. wikipedia.orgorganic-chemistry.org While there are no direct reports of a 1,2-Wittig rearrangement of this compound itself, related studies have shown interesting competing reactions. For example, in attempts to perform a Wittig rearrangement on certain benzyloxyphenyl compounds, the formation of a 3-aminobenzofuran derivative was observed as a result of an intramolecular nucleophilic ring opening, which competed with the expected rearrangement. acs.org This indicates the propensity of related systems to form the stable 3-aminobenzofuran ring system. The classical 1,2-Wittig rearrangement involves the migration of an alkyl group, and its mechanism is understood to proceed via the formation of a radical-ketyl pair. wikipedia.org
The table below outlines key features of these rearrangement and cleavage reactions involving the 3-aminobenzofuran scaffold.
| Reaction Type | Key Features | Resulting Product Class | Reference |
| Aza-Claisen Rearrangement | NHC-catalyzed, enantioselective, C2-functionalization | δ-Amino acid derivatives | acs.orgacs.org |
| C-N Bond Cleavage | Aerobic, ring-opening of 2-aminobenzofuran-3(2H)-ones | o-Hydroxyaryl glyoxylamides | researchgate.netrsc.org |
| 1,2-Wittig Rearrangement | Base-promoted rearrangement of ethers (contextual) | Alcohols (in classical reaction) | wikipedia.orgorganic-chemistry.org |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei.
For 3-Aminobenzofuran-2-carbaldehyde, ¹H NMR spectroscopy would be expected to reveal distinct signals for each proton in the molecule. The aldehyde proton (-CHO) would likely appear as a singlet in the downfield region, typically between δ 9-10 ppm. The protons on the benzene (B151609) ring would exhibit complex splitting patterns in the aromatic region (δ 7-8 ppm), with their chemical shifts and coupling constants dependent on their position relative to the amino group and the fused furan (B31954) ring. The protons of the amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR spectroscopy provides information about the carbon framework. The carbonyl carbon of the aldehyde group is expected to have a characteristic resonance in the highly deshielded region of the spectrum, around δ 180-190 ppm. The carbon atoms of the benzofuran (B130515) core would appear in the aromatic region (δ 110-160 ppm), with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing aldehyde group.
While not directly applicable to the parent compound, studies on related fluorinated 3-aminobenzofurans have utilized ¹⁹F NMR to characterize the fluorine substituents, demonstrating the utility of this technique for halogenated analogs. nih.gov
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde H | 9.0 - 10.0 | - |
| Aromatic H | 7.0 - 8.0 | - |
| Amino H | Variable (broad) | - |
| Aldehyde C | - | 180 - 190 |
| Benzofuran C | - | 110 - 160 |
Note: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary.
Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound would be expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amino group would typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the aldehyde group would produce a strong, sharp absorption band around 1650-1700 cm⁻¹. The C-H stretching of the aldehyde group usually shows a distinct, though weaker, band near 2720 cm⁻¹ and sometimes another near 2820 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the furan ring would likely be found in the 1000-1300 cm⁻¹ range.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Medium |
| C=O Stretch (Aldehyde) | 1650 - 1700 | Strong |
| C-H Stretch (Aldehyde) | ~2720, ~2820 | Weak to Medium |
| C-H Stretch (Aromatic) | >3000 | Medium to Weak |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Furan) | 1000 - 1300 | Medium to Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₇NO₂), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula. This is achieved by distinguishing the mass of the molecule from other molecules with the same nominal mass but different elemental compositions.
Computational and Mechanistic Studies on 3 Aminobenzofuran 2 Carbaldehyde Chemistry
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Reaction Pathway Analysis and Transition State Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for dissecting the mechanisms of reactions involving benzofuran (B130515) scaffolds. While specific DFT studies on 3-aminobenzofuran-2-carbaldehyde are not extensively documented, research on closely related systems provides a framework for understanding its reactivity.
For instance, DFT calculations have been successfully employed to study the mechanisms of cycloaddition reactions involving furan-containing compounds. These studies have elucidated competing reaction pathways, such as concerted and stepwise mechanisms, and have identified the rate-determining steps and transition states. In the context of dienylfurans, DFT has been used to analyze [8+2] cycloadditions, revealing zwitterionic intermediates and the associated activation free energies for different pathways. pku.edu.cn Such computational approaches could be invaluable in predicting the behavior of this compound in similar pericyclic reactions.
Furthermore, a computational study on 1-(3-Aminobenzofuran-2-yl)ethanone, a closely related ketone analog of the target carbaldehyde, utilized DFT at the B3LYP/6-311G(d,p) level of theory. This study demonstrated good agreement between calculated molecular geometrical parameters, IR frequencies, and NMR chemical shifts and the experimental data obtained from single-crystal X-ray diffraction and spectroscopic techniques. turcmos.com This underscores the utility of DFT in accurately predicting the structural and spectroscopic properties of this class of compounds, which is a prerequisite for reliable reaction pathway analysis.
A mechanistic study on the synthesis of fluorinated 3-aminobenzofurans highlighted a scenario where alkoxide ions preferentially attacked a carbonyl group over participating in an SNAr reaction. nih.govlboro.ac.uk While not a DFT study, this experimental observation points to a type of reactivity that could be thoroughly investigated using quantum chemical calculations to determine the activation barriers for competing pathways and to understand the electronic factors that govern this selectivity.
Table 1: Representative Applications of DFT in Benzofuran Chemistry
| Studied System | Computational Method | Key Findings |
|---|---|---|
| Dienylfurans/Dienylisobenzofurans | DFT | Elucidation of stepwise vs. concerted [8+2] cycloaddition mechanisms and calculation of activation free energies. pku.edu.cn |
| 1-(3-Aminobenzofuran-2-yl)ethanone | DFT/B3LYP/6-311G(d,p) | Good correlation between calculated and experimental structural and spectroscopic data. turcmos.com |
Elucidation of Reaction Mechanisms in Catalytic and Multicomponent Processes
The synthesis of 3-aminobenzofuran derivatives often involves sophisticated catalytic and multicomponent reactions. Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their scope.
Catalytic Processes:
Palladium-catalyzed C-H arylation has been employed for the synthesis of 3-substituted benzofuran-2-carboxamides. The proposed mechanism for this transformation involves a Pd(II)/Pd(IV) catalytic cycle. The cycle is initiated by the coordination of the palladium catalyst to the substrate, followed by C-H activation to form a palladacycle intermediate. Oxidative addition of an aryl iodide leads to a Pd(IV) species, which then undergoes reductive elimination to furnish the arylated product and regenerate the active Pd(II) catalyst. nih.gov
Copper catalysts also play a significant role in the synthesis of 3-aminobenzofurans. In certain reactions, the copper catalyst is proposed to have a dual function: it first reacts with a diazo compound to generate a metallacarbene and subsequently acts as a Lewis acid to activate an imine. nih.govsemanticscholar.org Other copper-catalyzed processes include N-arylation reactions. nih.govsemanticscholar.org
Multicomponent Reactions (MCRs):
Multicomponent reactions offer an efficient route to complex molecules in a single step. The synthesis of 2-aminobenzofurans has been achieved via a Sc(OTf)₃-mediated [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides. nih.gov The proposed mechanism involves the nucleophilic addition of the isocyanide to the ortho-quinone methide, followed by intramolecular cyclization to form the benzofuran ring. nih.gov
General mechanisms for other MCRs that could potentially be adapted for the synthesis of this compound derivatives include the Strecker and Bucherer-Bergs reactions, which involve the initial formation of an imine from a carbonyl compound, followed by the addition of a nucleophile. nih.gov The Hantzsch pyrrole synthesis, another well-known MCR, proceeds through the reaction of a primary amine, a β-dicarbonyl compound, and an α-haloketone or aldehyde. nih.gov
A novel one-pot, three-component synthesis of benzofuran derivatives has been reported via a Strecker-type reaction, and the reaction mechanism was investigated using density functional theory. dntb.gov.ua This highlights the synergy between experimental and computational approaches in elucidating complex reaction pathways.
Molecular Modeling and Conformational Analysis of Derivatives
Molecular modeling techniques, including molecular docking and conformational analysis, are vital for understanding the interactions of 3-aminobenzofuran derivatives with biological targets and for predicting their physicochemical properties.
Molecular Docking:
Molecular docking simulations have been performed on 3-aminobenzofuran derivatives to investigate their binding modes with enzymes. For instance, docking studies of novel 3-aminobenzofuran derivatives as inhibitors of acetylcholinesterase (AChE) revealed key interactions within the enzyme's active site. nih.gov These studies showed that the molecules could be anchored in the mid-gorge of the enzyme through interactions with key amino acid residues like Trp84, Phe330, and Glu199. nih.gov Similarly, docking studies of 2-phenyl-benzofuran-3-carboxamide derivatives as inhibitors of Staphylococcus aureus Sortase A have been conducted to understand their binding patterns. nih.gov These computational insights are crucial for the rational design of more potent inhibitors.
Conformational Analysis:
The three-dimensional structure of 3-aminobenzofuran derivatives has been elucidated through single-crystal X-ray diffraction. The crystal structure of a 2-(4-methoxybenzoyl)-6-morpholino-substituted fluorinated 3-aminobenzofuran revealed that the benzoyl substituent is coplanar with the benzofuran ring and forms a hydrogen bond with the 3-amino group. nih.govlboro.ac.uk This provides valuable information about the preferred conformation and intramolecular interactions in the solid state. Conformational analysis of derivatives is also crucial for understanding their reactivity, as demonstrated in studies of 3-aryl-3-hydroxy/3-amido-3-arylbenzofuran-2(3H)-ones. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-(3-Aminobenzofuran-2-yl)ethanone |
| 2-phenyl-benzofuran-3-carboxamide |
| 3-aryl-3-hydroxy-benzofuran-2-ones |
Q & A
Q. What are the optimized synthetic routes for 3-Aminobenzofuran-2-carbaldehyde, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically starts with furan-2-carbaldehyde as the precursor. A common route involves reacting furan-2-carbaldehyde with ammonia or amines under controlled conditions. Key variables include:
- Ammonia concentration : Higher concentrations (e.g., 25% aqueous NH₃) favor nucleophilic substitution at the aldehyde-adjacent position.
- Temperature : Reactions conducted at 50–70°C improve kinetic control, minimizing side reactions like polymerization of the aldehyde group.
- Catalysts : Acidic conditions (e.g., HCl) may accelerate imine formation, but excess acid can hydrolyze intermediates.
Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) to separate the product from unreacted starting materials or byproducts like Schiff bases .
Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : The aldehyde proton appears as a singlet near δ 9.8–10.0 ppm. The amino group (NH₂) shows broad signals at δ 5.5–6.5 ppm, which may split due to hydrogen bonding.
- ¹³C NMR : The aldehyde carbon resonates at δ 190–200 ppm, while the furan carbons appear between δ 110–160 ppm.
- X-ray Crystallography : Using programs like SHELXL (for refinement), single-crystal X-ray diffraction resolves the planar furan ring and confirms the positions of the amino and aldehyde groups. Hydrogen-bonding networks between NH₂ and aldehyde O can be visualized .
Q. What are the key reactivity patterns of this compound in nucleophilic addition and condensation reactions?
Methodological Answer:
- Nucleophilic Addition : The aldehyde group reacts with Grignard reagents or hydrazines. For example, reaction with phenylhydrazine forms a hydrazone derivative, confirmed by loss of the aldehyde proton in ¹H NMR.
- Condensation : Under acidic conditions, the amino group can participate in Schiff base formation with ketones or aldehydes. Kinetic studies show that electron-withdrawing substituents on the furan ring accelerate condensation .
Advanced Research Questions
Q. How can computational chemistry predict the electronic properties and reaction pathways of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) model the molecule’s HOMO-LUMO gap, predicting reactivity toward electrophiles. The amino group lowers the LUMO energy, enhancing susceptibility to nucleophilic attack.
- Molecular Dynamics (MD) : Simulates solvent effects on hydrogen bonding, explaining solubility trends in polar aprotic solvents like DMSO .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Systematic SAR Studies : Compare derivatives with modified substituents (e.g., methoxy vs. hydroxy groups) to isolate structural contributors to activity.
- Dose-Response Analysis : Use in vitro assays (e.g., enzyme inhibition) to establish EC₅₀ values, distinguishing true bioactivity from nonspecific effects.
- Meta-Analysis : Cross-reference data from high-throughput screening (e.g., PubChem BioAssay) to identify outliers or methodological biases .
Q. How does the crystal packing of this compound influence its solid-state properties?
Methodological Answer:
- Hydrogen-Bonding Networks : X-ray diffraction reveals intermolecular N–H···O bonds between the amino and aldehyde groups, forming dimeric units. These interactions increase melting points and reduce solubility.
- Thermogravimetric Analysis (TGA) : Quantifies thermal stability; stronger packing correlates with higher decomposition temperatures (>200°C) .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Byproduct Control : Pilot-scale reactions require optimized stirring rates and temperature gradients to prevent aldehyde polymerization.
- Green Chemistry Approaches : Solvent-free reactions or microwave-assisted synthesis can improve yields (reported up to 65% at 100 mmol scale) while reducing waste .
Q. How do solvent polarity and pH affect the stability of this compound in solution?
Methodological Answer:
- pH-Dependent Degradation : In acidic conditions (pH < 3), protonation of the amino group accelerates hydrolysis of the aldehyde to carboxylic acid.
- Solvent Selection : Stability studies in DMSO-d₆ (via ¹H NMR) show no degradation over 72 hours, whereas aqueous buffers (pH 7.4) exhibit 20% decomposition within 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
